Palmitoyl Pentapeptide-4

Description

Overview of Palmitoyl (B13399708) Pentapeptide-4 as a Bioactive Matrikine Peptide

Palmitoyl Pentapeptide-4 is classified as a matrikine, a type of signaling peptide. wikipedia.org Matrikines are small, biologically active peptide fragments derived from the breakdown of extracellular matrix (ECM) proteins such as collagen and elastin (B1584352). oup.comnih.gov These fragments are not merely inert byproducts; instead, they function as messengers that can regulate cell activities by interacting with specific receptors. wikipedia.org This interaction can trigger a variety of cellular responses, including the synthesis of new ECM components and the modulation of cell proliferation. wikipedia.orghzrebtech.com

The primary function of this compound is to stimulate the production of key proteins in the dermal matrix. termedisaturnia.us Research has demonstrated its ability to promote the synthesis of collagen (specifically types I, III, and IV), elastin, fibronectin, and glycosaminoglycans. mdpi.comnovoprolabs.comcreative-peptides.com By encouraging the production of these essential structural proteins, this compound helps to support the ECM, which is crucial for maintaining the skin's structural integrity and youthful appearance. termedisaturnia.usmdpi.com

Historical Context and Evolution of Research on this compound

The journey of this compound, also known by the trade name Matrixyl, began in the late 20th century. wikipedia.orgahb-lab.comskinmanagementsystem.com It was one of the pioneering peptides to be introduced into the skincare industry in the 1990s. ahb-lab.comskinmanagementsystem.com The initial discovery that this peptide could boost collagen synthesis marked a significant milestone, paving the way for the use of peptides in anti-aging skincare formulations. ahb-lab.comskinmanagementsystem.com

Originally known as palmitoyl pentapeptide-3 before a name change in 2006, it was launched as a cosmetic active ingredient in the year 2000. wikipedia.org Early research, including studies conducted by the manufacturer Sederma and independent organizations, demonstrated its anti-wrinkle efficacy. wikipedia.org The development of this compound is considered a significant breakthrough in the field of cosmetic peptides, establishing a reputation as a non-irritating alternative for anti-aging purposes. dermascope.com Since its introduction, research has continued to evolve, exploring its various biological activities and solidifying its position as a well-researched and widely used cosmetic ingredient. incidecoder.com

Structural Derivation and Mimicry of Endogenous Signaling Sequences in Extracellular Matrix Components

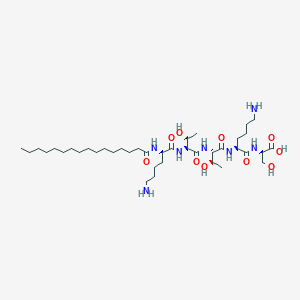

The structure of this compound is key to its biological function. It consists of a five-amino-acid chain (a pentapeptide) with the sequence Lys-Thr-Thr-Lys-Ser (KTTKS). creative-peptides.comincidecoder.com This specific sequence is a subfragment of the pro-peptide of type I collagen, a major structural protein in the skin. nih.govcreative-peptides.commdpi.com

A crucial feature of this compound is the attachment of a palmitoyl group, a 16-carbon fatty acid, to the N-terminus of the peptide. wikipedia.orgmdpi.com This process, known as palmitoylation, increases the molecule's lipophilicity, which in turn enhances its stability and ability to penetrate the lipid structures of the skin. wikipedia.orgnovoprolabs.commdpi.com

By mimicking a fragment of procollagen (B1174764), this compound is thought to "trick" the skin into thinking that its collagen has been broken down. chemicalbook.com This triggers a feedback mechanism, stimulating fibroblasts—the cells responsible for producing collagen and other ECM components—to synthesize new matrix proteins. chemicalbook.comresearchgate.net This mimicry of endogenous signaling sequences is the fundamental principle behind its ability to promote skin repair and rejuvenation. acs.org

Detailed Research Findings

Numerous studies have investigated the efficacy of this compound. In vitro studies have consistently shown its ability to stimulate the synthesis of collagen types I, III, and IV, as well as fibronectin and glycosaminoglycans in dermal fibroblasts. novoprolabs.com Clinical studies have also reported significant improvements in skin texture and a reduction in the appearance of fine lines and wrinkles. incidecoder.comnih.gov

For instance, one double-blind study noted a quantitative decrease in fold depth by 18 percent, a reduction in fold thickness by 37 percent, and an increase in skin firmness by 21 percent after 28 days of application. nih.gov Another study comparing this compound to retinol (B82714), a well-established anti-aging ingredient, found that they exhibited similar wrinkle-improving capabilities, with the peptide demonstrating better skin tolerability. incidecoder.com

| Research Finding | Details | Supporting Indices |

| Stimulation of ECM Proteins | Promotes the synthesis of collagen (Types I, III, IV), elastin, fibronectin, and glycosaminoglycans. | mdpi.comnovoprolabs.comcreative-peptides.com |

| Wrinkle Reduction | Clinical studies show a significant reduction in the depth and volume of wrinkles. | incidecoder.comnih.govspecialchem.com |

| Improved Skin Firmness | Increases skin firmness and elasticity. | nih.govspecialchem.com |

| Enhanced Skin Texture | Contributes to a smoother skin texture. | flychem.com |

| Comparative Efficacy | Shows comparable wrinkle-reducing effects to retinol with better tolerability. | incidecoder.com |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGCRSMLXFHGRM-DEVHWETNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214047-00-4 | |

| Record name | L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action of Palmitoyl Pentapeptide 4

Cellular Signaling Pathways Triggered by Palmitoyl (B13399708) Pentapeptide-4

As a signaling peptide, Palmitoyl Pentapeptide-4 initiates a cascade of intracellular events upon reaching the dermal layer, fundamentally altering cellular behavior to promote skin repair and regeneration. researchgate.netnih.govcovalo.commdpi.com

This compound functions as a signaling agent that, after penetrating the stratum corneum, reaches the dermis and binds to specific receptors on the surface of fibroblast cells. nih.govcovalo.commdpi.comserbianmonitor.com This interaction is a critical first step, as fibroblasts are the primary cells responsible for synthesizing components of the extracellular matrix (ECM), including collagen. serbianmonitor.com The binding event triggers a cellular response, initiating biochemical cascades associated with tissue remodeling and repair. serbianmonitor.com It is theorized that the peptide, a fragment of procollagen (B1174764) type I, mimics a signal that suggests collagen has been broken down, thereby stimulating the fibroblasts to produce new ECM components. chemicalbook.comnovoprolabs.comrsu.ac.th

Following receptor binding, this compound modulates key intracellular signaling pathways that govern cell growth and ECM synthesis. nih.govmdpi.com One of the primary pathways it activates is the Transforming Growth Factor–beta (TGF-β) pathway. researchgate.netmdpi.commdpi.com TGF-β is a crucial cytokine that stimulates the production of collagen and other ECM proteins by dermal fibroblasts. mdpi.comresearchgate.net By activating this pathway, the peptide promotes fibroblast proliferation and upregulates the genes responsible for collagen synthesis. nih.govmdpi.com

| Signaling Pathway | Role in Cellular Response | Key Outcomes |

| Transforming Growth Factor–beta (TGF-β) | A primary pathway activated by this compound. researchgate.netmdpi.com | Stimulates fibroblast proliferation and upregulates genes for collagen synthesis. nih.govmdpi.commdpi.com |

| Protein Kinase C (PKC) | An enzyme activated by signal peptides. nih.govmdpi.com | Regulates cell growth and migration, contributing to skin repair processes. mdpi.com |

Regulation of Extracellular Matrix (ECM) Remodeling by this compound

The primary function of this compound is to regulate the turnover and rebuilding of the extracellular matrix, the structural framework of the skin. wikipedia.orgmdpi.com It achieves this by activating genes involved in ECM renewal and stimulating the de novo synthesis of its key protein components. wikipedia.org

A significant and well-documented effect of this compound is its ability to stimulate fibroblasts to produce new collagen. researchgate.netchemicalbook.commdpi.comspecialchem.commedchemexpress.com This action helps to replenish and strengthen the skin's structural integrity. creative-peptides.com The peptide has been shown in various studies to increase the synthesis of several types of collagen, which are crucial for maintaining skin's firmness and elasticity. novoprolabs.comrsu.ac.thmdpi.commedchemexpress.comchemicalbook.com

This compound is specifically recognized for its ability to stimulate the synthesis of Collagen Type I. nih.govnovoprolabs.comrsu.ac.thmdpi.commdpi.commedchemexpress.comchemicalbook.com This is significant because Collagen Type I is the most abundant type of collagen in human skin and is a critical determinant of its tensile strength. creative-peptides.com The peptide's structure is related to the precursor of Collagen Type I, known as procollagen Type I, which allows it to effectively signal for its production. novoprolabs.commdpi.comgenscript.com Research indicates that the stimulatory effect on Collagen Type I primarily involves the biosynthetic pathway rather than affecting its degradation. mdpi.comchemicalbook.com

In addition to Type I, this compound also promotes the synthesis of Collagen Type III. nih.govnovoprolabs.comrsu.ac.thmdpi.commdpi.commedchemexpress.comchemicalbook.com Collagen Type III is another essential fibrillar collagen found alongside Type I in the dermis, particularly important for the structure of extensible organs like the skin. The stimulation of both Collagen Type I and Type III leads to a more robust and youthful dermal matrix. mdpi.comchemicalbook.com

Stimulation of De Novo Synthesis of Collagen

Collagen Type IV Production

Promotion of Elastin Production

Elastin is a key protein in the extracellular matrix that provides elasticity and resilience to the skin. The production of elastin naturally declines with age, contributing to sagging skin. This compound has been reported to stimulate the production of elastin. creative-peptides.comgenscript.comtheborderlinebeauty.com By promoting elastin synthesis, this peptide helps to improve skin firmness and elasticity, leading to a more youthful appearance. theborderlinebeauty.comflychem.com

Modulation of Glycosaminoglycan (GAG) and Hyaluronic Acid Synthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix. Hyaluronic acid is a prominent type of GAG that is crucial for skin hydration and plumpness. This compound has been shown to stimulate the synthesis of GAGs and hyaluronic acid. novoprolabs.commedchemexpress.comcreative-peptides.com This action helps to maintain moisture levels in the skin, contributing to a more hydrated and supple appearance. creative-peptides.comflychem.comchemicalbook.com The peptide's ability to boost hyaluronic acid production is a key aspect of its anti-aging effects. creative-peptides.comchemicalbook.com

Intervention with Collagen Degradation Processes

In addition to stimulating collagen synthesis, this compound also plays a role in preventing its breakdown. It can intervene with collagen degradation processes, leading to a higher concentration of this essential protein in the skin. mdpi.comnih.gov Some research suggests that the peptide works by "tricking" the skin into believing that collagen has been broken down, which in turn curbs the production of collagenase, the enzyme responsible for collagen degradation. This dual action of promoting synthesis and inhibiting degradation contributes to a net increase in dermal collagen.

Influence on Fibroblast Activity and Phenotype

Fibroblasts are the primary cells in the dermis responsible for producing and maintaining the extracellular matrix. The activity and health of these cells are critical for skin structure and appearance.

Fibroblast Proliferation and Activation

This compound has been observed to stimulate the proliferation and activation of fibroblasts. medchemexpress.commdpi.com As a signaling molecule, it can bind to receptors on the fibroblast cell surface, initiating intracellular pathways that promote cell growth and the upregulation of genes responsible for the synthesis of extracellular matrix components. mdpi.comnih.gov This activation of fibroblasts is a key mechanism through which the peptide exerts its rejuvenating effects on the skin.

Interactive Data Table: Summary of Molecular Actions

| Molecular Action | Target Component | Effect |

| Collagen Synthesis | Collagen Type IV | Stimulation |

| Elastin Production | Elastin | Promotion |

| Fibronectin Synthesis | Fibronectin | Enhancement |

| GAG & Hyaluronic Acid Synthesis | Glycosaminoglycans, Hyaluronic Acid | Modulation |

| Collagen Degradation | Collagenase | Intervention |

| Fibroblast Activity | Fibroblasts | Proliferation and Activation |

Modulation of Myofibroblast Trans-differentiation

This compound, a synthetic peptide also known as Matrixyl®, has been the subject of significant research regarding its influence on skin physiology, particularly its role in wound healing and anti-aging. A crucial aspect of its mechanism of action lies in its ability to modulate the trans-differentiation of fibroblasts into myofibroblasts. This transformation is a pivotal event in tissue repair, but its dysregulation can lead to pathological scarring and fibrosis.

Myofibroblasts are specialized cells that play a vital role in wound contraction and the synthesis of extracellular matrix (ECM) components. researchgate.net A defining characteristic of myofibroblasts is the expression of alpha-smooth muscle actin (α-SMA), a protein that confers contractile properties to the cell. corepeptides.com While essential for normal wound healing, the persistence of myofibroblasts can result in excessive ECM deposition and the formation of fibrotic tissue. nih.gov

Research has demonstrated that this compound can influence this cellular differentiation process, primarily by downregulating the expression of α-SMA. corepeptides.com Studies have shown that treatment with this compound can reduce the number of fibroblasts that transform into myofibroblasts. nih.gov This effect appears to be dose-dependent, with lower concentrations showing a more significant inhibitory effect on α-SMA expression. researchgate.netnih.gov

One key pathway through which this compound exerts its influence is the transforming growth factor-beta (TGF-β) signaling pathway. mdpi.comnih.govdelval.edu TGF-β is a potent inducer of myofibroblast differentiation. researchgate.net this compound is believed to interfere with this pathway, thereby reducing the downstream signals that promote the expression of α-SMA and other fibrotic markers. oup.com

Furthermore, studies have investigated the effect of this compound on Connective Tissue Growth Factor (CTGF), another pro-fibrotic mediator. researchgate.netnih.gov Research indicates that this compound can reduce the expression of CTGF in a dose-dependent manner, with lower concentrations again proving more effective. nih.gov By modulating both the TGF-β pathway and CTGF expression, this compound helps to maintain a balance in the tissue repair process, preventing the excessive formation of myofibroblasts and subsequent fibrosis. researchgate.netnih.gov

The following tables summarize key research findings on the effect of this compound on markers of myofibroblast trans-differentiation.

Table 1: Effect of this compound on α-SMA Expression

| Concentration of this compound | Cell Type | Outcome | Reference |

| 0.1 µM | Human Dermal Fibroblasts | Reduced α-SMA expression by 62% compared to untreated wounded cells. | nih.gov |

| 0.5 µM | Human Dermal Fibroblasts | Less significant reduction in α-SMA expression compared to 0.1 µM. | nih.gov |

Table 2: Effect of this compound on CTGF Expression

| Concentration of this compound | Cell Type | Outcome | Reference |

| 0.1 µM | Human Dermal Fibroblasts | Reduced CTGF expression. | nih.gov |

| 0.5 µM | Human Dermal Fibroblasts | Less significant reduction in CTGF expression compared to 0.1 µM. | nih.gov |

In Vitro Investigations of Palmitoyl Pentapeptide 4 Biological Activity

Cell Culture Models for Palmitoyl (B13399708) Pentapeptide-4 Research

Studies on Human Dermal Fibroblast Lines

Human dermal fibroblasts, the primary cells responsible for synthesizing the skin's extracellular matrix (ECM), are a cornerstone of in vitro research on Palmitoyl Pentapeptide-4. researchgate.net Studies utilizing these cell lines have consistently demonstrated the peptide's ability to stimulate the production of key ECM components. researchgate.netcreative-peptides.comnovoprolabs.comchemscene.comkritox.comscirp.orgresearchgate.netcir-safety.orgnih.gov

The stimulatory effect of this compound on fibroblasts appears to be dependent on the cell density and the state of the surrounding ECM. creative-peptides.comrsu.ac.th Studies have suggested that the peptide is most effective in a sparse ECM environment, where it can trigger a feedback mechanism that promotes ECM synthesis and inhibits its degradation. novoprolabs.comrsu.ac.th Furthermore, the attachment of the palmitoyl group to the pentapeptide enhances its skin penetration and stability, allowing it to reach the dermal fibroblasts more effectively. mdpi.comcreative-peptides.com

Some in vitro studies have also investigated the impact of this compound on fibroblast contractility and differentiation. One study found that at a specific concentration (0.1 µM), the peptide reduced the expression of α-smooth muscle actin (α-SMA) and the transformation of fibroblasts into myofibroblasts, which are associated with scar formation. nih.gov

Table 1: Summary of In Vitro Studies on Human Dermal Fibroblasts and this compound

| Finding | Details | References |

|---|---|---|

| Stimulation of ECM Components | Increased production of collagen types I, III, and IV, fibronectin, and glycosaminoglycans. | novoprolabs.comchemscene.comscirp.orgnih.govmdpi.commdpi.comspecialchem.commedchemexpress.commedchemexpress.com |

| Mechanism of Action | Acts as a signal peptide, mimicking a fragment of procollagen (B1174764) I, to stimulate new ECM synthesis. | creative-peptides.commdpi.comrsu.ac.th |

| Signaling Pathway | Believed to involve the TGF-β pathway. | mdpi.comresearchgate.net |

| Cell Density Dependence | More effective in sparse ECM environments. | creative-peptides.comrsu.ac.th |

| Effect on Cell Differentiation | May reduce the transformation of fibroblasts into myofibroblasts at certain concentrations. | nih.gov |

Studies on Keratinocyte Cell Cultures

While the primary focus of this compound research has been on dermal fibroblasts, some studies have also explored its effects on keratinocytes, the main cells of the epidermis. Research has indicated that certain peptides can stimulate the expression of hyaluronan synthase 2 (HAS2) in human keratinocyte cell lines like HaCaT. mdpi.comrjtcsonline.com HAS2 is an enzyme responsible for the synthesis of hyaluronic acid, a key molecule involved in skin hydration and viscoelasticity. nih.gov Additionally, some studies suggest that this compound can promote the production of collagen by keratinocytes. researchgate.net

Gene Expression Profiling in Response to this compound

Upregulation of Genes Associated with ECM Synthesis

In vitro studies have demonstrated that this compound can directly influence the genetic expression of key extracellular matrix proteins in fibroblasts. Research has shown that treatment with this peptide leads to the upregulation of genes responsible for the synthesis of collagen type I and fibronectin. creative-peptides.comnovoprolabs.comkritox.com This indicates that the peptide's mechanism of action involves stimulating the very blueprint for ECM production at a cellular level. kritox.com

Influence on Hyaluronan Synthase 2 Gene Expression

Beyond its effects on collagen and fibronectin, this compound has been shown to influence the expression of the hyaluronan synthase 2 (HAS2) gene. novoprolabs.com Some studies have reported that certain peptides can stimulate the expression of the HAS2 gene in human keratinocytes. rjtcsonline.commdpi.com This enzyme is critical for the production of hyaluronic acid, a major component of the ECM that contributes to skin hydration and turgor. nih.gov The upregulation of the HAS2 gene suggests a mechanism by which this compound may help to maintain or increase the skin's hyaluronic acid content. novoprolabs.com

Biochemical Assays for Protein and ECM Component Synthesis

A variety of biochemical assays are employed in in vitro studies to quantify the effects of this compound on the synthesis of proteins and other ECM components. These assays provide concrete data to support the findings from cell culture and gene expression studies.

Commonly used techniques include:

Enzyme-Linked Immunosorbent Assay (ELISA): This widely used method can quantify the amount of specific proteins, such as collagen and fibronectin, secreted by fibroblasts into the cell culture medium.

Western Blotting: This technique is used to detect and quantify specific proteins within cell lysates, providing information about the cellular production of ECM components. nih.gov

Immunofluorescence Confocal Microscopy: This imaging technique allows for the visualization and localization of specific proteins, such as α-SMA, within cells, providing insights into cellular differentiation and structure. nih.gov

Collagen Lattice Contraction Assay: This assay measures the ability of fibroblasts to contract a collagen gel, providing an indication of their contractile function, which is relevant to wound healing and tissue remodeling. nih.gov

Quantitative Polymerase Chain Reaction (qPCR): This method is used to measure the expression levels of specific genes, such as those for collagen, fibronectin, and hyaluronan synthase, providing a direct link between the peptide treatment and the genetic regulation of ECM synthesis. biorxiv.org

Quantification of Collagen Protein Levels

Table 1: In Vitro Effects of this compound on Collagen Synthesis

| Target Protein | Observed Biological Effect in Fibroblast Cultures | References |

|---|---|---|

| Collagen I | Increased synthesis | mdpi.comspecialchem.comnih.gov |

| Collagen III | Increased synthesis | mdpi.comspecialchem.commdpi.com |

| Collagen IV | Increased synthesis | mdpi.comspecialchem.comnih.gov |

Analysis of Elastin (B1584352) and Fibronectin Production

Beyond its effects on collagen, this compound has been shown in vitro to stimulate the production of other essential extracellular matrix proteins, including elastin and fibronectin. mdpi.com Elastin provides elasticity and resilience to the skin, while fibronectin is a crucial glycoprotein (B1211001) involved in cell adhesion, migration, and tissue organization. mdpi.comnih.gov The stimulation of these proteins contributes to a more robust and organized extracellular matrix in cell culture models. mdpi.com

Table 2: In Vitro Effects of this compound on Elastin and Fibronectin

| Target Protein | Observed Biological Effect in Fibroblast Cultures | References |

|---|---|---|

| Elastin | Increased synthesis | mdpi.comspecialchem.com |

Measurement of Glycosaminoglycan Synthesis

Table 3: In Vitro Effects of this compound on Glycosaminoglycan (GAG) Synthesis

| Target Molecule | Observed Biological Effect in Fibroblast Cultures | References |

|---|---|---|

| Glycosaminoglycans (Total) | Increased synthesis | specialchem.comnih.gov |

Cellular Mechanotransduction Studies in the Presence of this compound

Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals, a fundamental mechanism in tissue homeostasis and repair. cir-safety.org this compound's mechanism of action is intrinsically linked to this concept. It acts as a chemical messenger that simulates a change in the mechanical state of the ECM. mdpi.comrsu.ac.th

In vitro studies show the peptide physically interacts with and assembles on ECM components like collagen. nih.govresearchgate.net This interaction initiates a signaling cascade. Research on fibroblast-populated collagen lattices demonstrates that the peptide can modulate the contractile forces exerted by fibroblasts. mdpi.com Specifically, one study found that a 0.1 µM concentration of Pal-KTTKS reduced the differentiation of fibroblasts into highly contractile myofibroblasts, as indicated by a decrease in α-smooth muscle actin (α-SMA) positive stress fibers. mdpi.com This suggests the peptide can influence cellular responses to the mechanical environment, steering them away from a pro-fibrotic state under certain conditions. By mimicking an ECM breakdown product, the peptide effectively hijacks the cell's mechanotransduction pathways to stimulate repair and remodeling. mdpi.commdpi.com

Anti-Inflammatory Molecular Effects of this compound (e.g., Cytokine Modulation)

While the stimulation of ECM proteins is the primary documented activity of this compound, its direct anti-inflammatory effects are less clearly defined in scientific literature. In vitro studies on inflammation often investigate peptides in combination. For instance, Palmitoyl Tetrapeptide-7, a different peptide often combined with this compound in commercial formulations, is known to down-regulate the inflammatory cytokine Interleukin-6 (IL-6). researchgate.net Similarly, studies on other peptides like Palmitoyl Hexapeptide-12 show a reduction in pro-inflammatory cytokines. mdpi.com

While some research on peptide conjugates that include a pentapeptide sequence has shown a reduction in IL-6, direct evidence from in vitro studies focusing solely on this compound's ability to modulate cytokines is not extensively documented in the available literature. Therefore, while the broader class of signal peptides is explored for anti-inflammatory potential, this specific activity is not a well-established primary effect of this compound when studied in isolation.

Antioxidant Biological Activity Assessments of this compound

However, in vitro assessments focusing specifically on the antioxidant capacity of this compound are not widely reported. Research into the antioxidant effects of peptides often points to the importance of specific amino acid compositions, such as the presence of aromatic residues, which Pal-KTTKS lacks. mdpi.com Some studies on multi-peptide complexes or conjugates containing a pentapeptide have reported significant free radical scavenging activity. Despite this, there is a lack of robust, direct in vitro evidence to classify this compound as a primary antioxidant compound by itself. Its principal established biological role remains the stimulation of extracellular matrix synthesis. mdpi.com

In Vivo Efficacy Studies and Clinical Applications of Palmitoyl Pentapeptide 4

Animal Model Studies for Tissue Repair and Regeneration

In vivo animal studies provide foundational evidence for the biological activity of Palmitoyl (B13399708) Pentapeptide-4. Research in this area has explored its effects on wound healing and tissue regeneration. For instance, one study utilized Sprague Dawley rats with surgically induced full-thickness wounds to assess the therapeutic potential of a novel fatty acid-conjugated tetrapeptide, Palmitoyl-GDPH. nih.govresearchgate.net The topical application of this peptide demonstrated accelerated wound closure, increased re-epithelialization, enhanced collagen deposition, and diminished scar formation compared to control groups. nih.govresearchgate.net Furthermore, the treated group showed the development of a well-formed epidermal-dermal junction and stimulation of hair follicle growth, indicating a return to functionally viable tissue. nih.govresearchgate.net Another study investigated the in vivo wound healing potential of purified peptides from Pinctada martensii, which significantly accelerated the epithelialization process in animal models. mdpi.com Such studies, while not all directly on Palmitoyl Pentapeptide-4, support the broader concept of using palmitoylated peptides to modulate processes like collagen synthesis, which is crucial for both wound repair and anti-aging. nih.govnih.gov

Human Clinical Trial Methodologies Utilizing this compound

To substantiate claims of anti-aging benefits in humans, this compound is subjected to meticulously designed clinical trials. These studies employ robust methodologies to ensure the data collected is both valid and reliable.

The gold standard for clinical trials involving this compound includes double-blind, placebo-controlled, and randomized designs. researchgate.netresearchgate.netnih.gov In a double-blind study, neither the participants nor the investigators know which product is the active formulation and which is the placebo, minimizing bias. researchgate.netresearchgate.netnih.gov Randomization of subjects into different treatment groups helps to ensure that the groups are comparable at the start of the trial. researchgate.netnih.gov

A frequently used and powerful design is the split-face model, where each participant serves as their own control. researchgate.netnih.govrsu.ac.th In this setup, the active product is applied to one side of the face and a placebo or vehicle cream is applied to the other, allowing for a direct comparison of effects under identical conditions. nih.govrsu.ac.th For example, a 12-week, double-blind, placebo-controlled, split-face, randomized clinical study was conducted to assess a moisturizer containing this compound. nih.gov Similarly, another 8-week study used a comparative controlled split-face, randomized, double-blind design to evaluate a serum with 7% this compound for periorbital wrinkles. rsu.ac.thrsu.ac.th

Table 1: Examples of Clinical Trial Designs for this compound

| Study Focus | Design | Duration | Blinding | Control | Key Features |

|---|---|---|---|---|---|

| Periorbital Wrinkles | Split-Face, Randomized | 8 Weeks | Double-Blind | Placebo | Comparative controlled trial. rsu.ac.thrsu.ac.th |

| Facial Wrinkles | Split-Face, Randomized | 12 Weeks | Double-Blind | Placebo | Assessed a moisturizer with the peptide. nih.gov |

Participants in clinical trials for this compound are carefully selected based on specific criteria to ensure the study population is appropriate for assessing anti-aging efficacy.

Typically, subjects are healthy females between the ages of 35 and 65 who exhibit visible signs of photoaging, such as fine lines and wrinkles in the periorbital (crow's feet) or perioral areas. nih.govrsu.ac.thnih.gov For instance, one study enrolled 93 Caucasian females aged 35-55, while another included 15 Asian and Caucasian females aged 35 to 65 with prominent periorbital wrinkles. nih.govrsu.ac.th Another trial focused on Indonesian women aged 26 to 55 with crow's feet and Fitzpatrick Skin Types III-V. nih.gov

Exclusion criteria are critical to prevent confounding factors. Common exclusions include pregnancy or breastfeeding, a history of allergic reactions to cosmetic products, current skin diseases or infections in the test area, and recent use of dermatological treatments like retinoids, chemical peels, or cosmetic procedures. nih.govrsu.ac.th

Table 2: Typical Subject Profile in this compound Clinical Trials

| Criteria | Description | Examples |

|---|---|---|

| Age Range | Typically middle-aged adults with visible signs of aging. | 35-55 years, 35-65 years, 40-70 years. nih.govrsu.ac.thnih.gov |

| Gender | Predominantly female. | Studies often specify female volunteers. nih.govrsu.ac.thnih.gov |

| Inclusion | Visible signs of skin aging, good general health. | Presence of periorbital wrinkles (crow's feet), photoaged skin. nih.govrsu.ac.th |

| Exclusion | Conditions or treatments that could interfere with results. | Pregnancy, skin diseases, recent cosmetic procedures, use of retinoids. nih.govrsu.ac.th |

To objectively measure the efficacy of this compound, clinical studies rely on sophisticated instrumental techniques that provide quantitative data on changes in skin characteristics.

High-resolution imaging and subsequent software analysis are standard for quantifying changes in skin topography. Techniques like 3D imaging and silicone replica analysis are used to assess wrinkles. sgsclinicalstudies.commdedge.comnih.gov Digital image processing systems can analyze silicone replicas of crow's feet to measure parameters such as the total surface area of wrinkles, and the number and depth of depressions. mdedge.com This allows for the classification of wrinkles by depth before and after treatment. mdedge.com Advanced systems can provide detailed data on wrinkle count, length, surface area, and depth, offering an unbiased and precise measure of a product's anti-wrinkle efficacy. qima-lifesciences.com

Biophysical instruments are employed to measure changes in the functional properties of the skin.

Cutometer®: This device assesses skin's viscoelasticity, which is its ability to stretch and return to its original state, a key indicator of skin firmness and elasticity. nih.govrsu.ac.th In one study, the Cutometer® MPA 580 was used at weeks 0, 4, and 8 to measure skin elasticity, showing a statistically significant increase on the side treated with this compound serum compared to placebo. rsu.ac.thrsu.ac.th

Tewameter®: This instrument measures transepidermal water loss (TEWL), an indicator of the skin barrier's integrity. clinicaltrials.govevalulab.comkarger.com A lower TEWL value signifies a more robust barrier function. evalulab.comphenion.com A study using the Tewameter® TM 300 found that TEWL scores significantly decreased from baseline to week 8 in the periorbital area treated with a 7% this compound serum, indicating an improved barrier function, whereas the placebo side showed no significant change. rsu.ac.th

Table 3: Instrumental Assessment of Skin Parameters

| Instrument | Parameter Measured | Purpose |

|---|---|---|

| Visioscan® VC 98 | Wrinkle Depth / Skin Roughness | Quantifies changes in skin surface topography. rsu.ac.th |

| Cutometer® MPA 580 | Skin Viscoelasticity | Measures skin firmness and elasticity. nih.govrsu.ac.thrsu.ac.th |

| Tewameter® TM 300 | Transepidermal Water Loss (TEWL) | Assesses the integrity of the skin's barrier function. nih.govrsu.ac.thclinicaltrials.gov |

| Antera 3D | Wrinkles / Topography | Provides 3D analysis of skin surface for wrinkle assessment. nih.gov |

Expert Grader Visual Analysis for Skin Improvement

In clinical evaluations of this compound, expert grader visual analysis serves as a critical method for substantiating claims of skin improvement. This process involves trained specialists who visually assess and score changes in skin characteristics based on standardized photographic evidence or direct observation.

A significant 12-week, double-blind, placebo-controlled, split-face randomized clinical study involving Caucasian female subjects demonstrated the efficacy of a topical product containing this compound. researchgate.netnih.gov Expert graders, after analyzing images from this trial, identified a significant improvement in the appearance of fine lines and wrinkles on the side of the face treated with the peptide compared to the placebo-controlled side. researchgate.netnih.govnih.gov This qualitative assessment by experts corroborated quantitative instrumental measurements, providing a comprehensive view of the peptide's performance. researchgate.netnih.gov The analysis by these trained professionals confirmed that this compound provides a noticeable reduction in the visible signs of aging. researchgate.net

Subject Self-Assessment and Satisfaction Metrics

Subject self-assessment and satisfaction metrics are crucial components in clinical trials for cosmetic ingredients, providing real-world perspective on product efficacy. In studies involving this compound, participant feedback has consistently indicated positive experiences and noticeable improvements in their skin's appearance.

In a 12-week study, Caucasian female subjects who applied a product with this compound reported significant improvements in fine lines and wrinkles. researchgate.netnih.gov Beyond wrinkle reduction, these subjects also noted directional effects for other facial improvement parameters. researchgate.netnih.gov Another study focusing on Asian subjects with crow's feet found that this compound demonstrated better results in the self-assessment questionnaire compared to another peptide and a placebo. nih.gov Participants in this study also reported that their skin felt comfortable, and they did not experience irritation. nih.gov

Furthermore, in an 8-week study on periorbital wrinkles, participants' satisfaction scores were significantly higher for the skin area treated with a 7% this compound serum compared to the placebo-treated area. rsu.ac.th These self-reported outcomes underscore the perceivable benefits of this compound, aligning with and reinforcing the objective data obtained through clinical and instrumental evaluations.

Outcomes Related to Skin Structure and Function Improvement

Reduction of Fine Lines and Wrinkles

One of the most well-documented effects of this compound is its ability to reduce the appearance of fine lines and wrinkles. theborderlinebeauty.comaverraglow.comlesielle.com This is achieved through its role in stimulating the synthesis of key extracellular matrix proteins, including collagen. theborderlinebeauty.comaverraglow.comlesielle.com

Clinical studies have consistently demonstrated the anti-wrinkle efficacy of this peptide. In a 12-week, double-blind, placebo-controlled trial, topical application of a cream containing this compound resulted in a significant reduction in fine lines and wrinkles as determined by both quantitative technical and expert grader image analysis. researchgate.netnih.govresearchgate.net Another study highlighted that twice-daily application of a 0.005% this compound cream for 28 days led to an 18% reduction in wrinkle depth and a 37% decrease in wrinkle thickness. creative-peptides.comchemicalbook.com

Research focused on specific types of wrinkles has also yielded positive results. A study on "tech neck" (horizontal neck wrinkles) and "barcode wrinkles" (vertical fine lines above the upper lip) showed a significant decrease in these lines after just 28 days of applying a this compound cream, with continued improvement throughout the study. covalo.com In the periorbital area, a study utilizing a 7% this compound serum observed a significant reduction in wrinkle depth as measured by Visioscan® VC 98 after 8 weeks. rsu.ac.th

The following table summarizes key findings from various clinical trials on the reduction of fine lines and wrinkles with this compound:

| Study Duration | Concentration of this compound | Area of Application | Key Findings | Citation |

|---|---|---|---|---|

| 28 days | 0.005% | Around the eye | 18% reduction in wrinkle depth, 37% reduction in wrinkle thickness | creative-peptides.comchemicalbook.com |

| 12 weeks | 3 ppm | Facial skin | Significant improvement in wrinkles/fine lines vs. placebo | researchgate.net |

| 8 weeks | 7% | Periorbital area (crow's feet and undereye) | Significant decrease in wrinkle depth (Visioscan® scores) and severity (Rao-Goldman scores) | rsu.ac.th |

| 28 days | Not specified | Neck and perioral area | Significant decrease in "tech neck" and "barcode wrinkles" | covalo.com |

Enhancement of Skin Elasticity and Firmness

This compound contributes to improved skin elasticity and firmness by stimulating the production of essential proteins in the dermal matrix, such as collagen and elastin (B1584352). nih.govnbinno.comspecialchem.com The age-related decline in these structural proteins leads to a loss of skin's resilience and suppleness. By signaling fibroblasts to increase their output, this compound helps to counteract this process. creative-peptides.com

Clinical evidence supports the peptide's role in enhancing skin firmness. A 12-week study demonstrated that a product containing this compound led to an improvement in skin firmness. researchgate.net Further research has shown that this peptide not only boosts the synthesis of collagen types I and III but also increases the density and thickness of elastin fibers, which are crucial for the skin's ability to stretch and recoil. creative-peptides.comchemicalbook.com

In a study focusing on "tech neck" and "barcode wrinkles," the application of a cream with this compound was found to enhance the firmness of the neck skin and restore volume in the lip contour area. covalo.com This rejuvenating effect on the skin's structural integrity results in a firmer, more lifted appearance.

Improvement in Skin Texture and Smoothness

In a 12-week clinical trial, subjects using a moisturizer containing this compound in combination with niacinamide experienced greater improvements in skin texture compared to those using the moisturizer alone. ci.guide Clinical trials have also documented significant improvements in skin roughness in the groups using this compound compared to placebo groups. chemicalbook.com This smoothing effect contributes to a more youthful and radiant complexion. lesielle.com

Epidermal Thickening and Barrier Function Enhancement

Beyond its effects on the dermal matrix, this compound has also been shown to influence the epidermis. In vitro and acute in vivo testing have indicated that this compound can induce epidermal thickening. ci.guide A thicker epidermis is associated with healthier, more resilient skin.

Comparative Efficacy Studies with Other Bioactive Agents in Skin Anti-Aging

The clinical efficacy of this compound in mitigating the signs of skin aging has been evaluated against other well-established bioactive agents. These comparative studies provide valuable insights into its relative performance in improving skin parameters such as wrinkles and skin thickness. The primary agents against which this compound has been scientifically compared include retinoids and other peptides.

Comparison with Retinoids

Retinoids, particularly retinol (B82714), are widely regarded as a benchmark in topical anti-aging treatments. Several studies have sought to compare the efficacy of this compound with this established compound.

Table 1: Comparative Efficacy of this compound vs. Retinol (4-Month Study)

| Parameter | This compound (3 ppm) | Retinol (700 ppm) | Study Duration |

|---|---|---|---|

| Deep Wrinkle Reduction | Statistically significant decrease | Statistically significant decrease | 4 Months |

| Skin Roughness | Statistically significant decrease | Statistically significant decrease | 4 Months |

| Increase in Skin Thickness | 9% (average) | 9% (average) | 4 Months |

| Rate of Skin Thickening | Faster initial rate (at 2 months) | Slower initial rate | 2 Months |

This study highlights that this compound demonstrates comparable efficacy to retinol in key anti-aging metrics over a four-month period, with a potential for faster initial improvements in skin thickness. mdedge.com

Comparison with Other Peptides

The anti-aging landscape includes a variety of peptides with different mechanisms of action. This compound has been compared to other peptides, such as Acetyl Hexapeptide-3, to assess its relative effectiveness.

In a double-blind, randomized clinical trial focused on the treatment of periorbital wrinkles (crow's feet), a cream containing this compound was compared with a cream containing Acetyl Hexapeptide-3 and a placebo over eight weeks. The study involved 21 female subjects. Based on instrumental analysis, clinical photos, and self-assessment questionnaires, the results indicated that this compound provided better results in improving the appearance of crow's feet compared to Acetyl Hexapeptide-3. nih.gov

Specifically, the mean score on the crow's feet grading scale for the group using this compound decreased by 0.86 points for both static and dynamic wrinkles after eight weeks. For the Acetyl Hexapeptide-3 group, the static wrinkle score decreased by 0.86 points, while the dynamic wrinkle score decreased by 0.57 points. nih.gov

Table 2: Comparative Efficacy of this compound vs. Acetyl Hexapeptide-3 on Crow's Feet (8-Week Study)

| Parameter | This compound | Acetyl Hexapeptide-3 | Study Duration |

|---|---|---|---|

| Mean Reduction in Static Crow's Feet Grading Scale | 0.86 points | 0.86 points | 8 Weeks |

| Mean Reduction in Dynamic Crow's Feet Grading Scale | 0.86 points | 0.57 points | 8 Weeks |

| Overall Assessment | Demonstrated better results | Showed improvement | 8 Weeks |

While both peptides showed efficacy, this compound demonstrated a more consistent and superior improvement in the appearance of both static and dynamic crow's feet in this comparative trial. nih.gov

Comparison with Vitamin C

Vitamin C (L-ascorbic acid) is a potent antioxidant and a key component in collagen synthesis, making it a widely used anti-aging ingredient. While both this compound and Vitamin C are recognized for their anti-aging benefits, there is a notable lack of direct, head-to-head clinical trials providing quantitative comparative data on their efficacy.

Scientific literature establishes that both ingredients contribute to a more youthful skin appearance through different primary mechanisms. This compound functions as a signal peptide to stimulate the synthesis of extracellular matrix proteins. oup.com In contrast, Vitamin C is essential for the enzymatic process of collagen synthesis and provides antioxidant protection against environmental damage. clinikally.com Formulations often combine peptides and Vitamin C to leverage these complementary actions for enhanced anti-aging effects. mdpi.comnih.gov However, without direct comparative studies, a quantitative assessment of their relative efficacy remains undetermined.

Advanced Research Directions and Applications of Palmitoyl Pentapeptide 4

Synergistic Effects with Other Bioactive Molecules and Peptides

The efficacy of Palmitoyl (B13399708) Pentapeptide-4 can be significantly enhanced when combined with other bioactive molecules, leading to synergistic effects that target multiple pathways in skin regeneration and repair. Research indicates that these combinations can activate cellular processes more effectively than the individual components alone.

One area of investigation involves the combination of Palmitoyl Pentapeptide-4 (also known as Pal-KTTKS) with other peptides and niacinamide. A study demonstrated that a tri-combination of niacinamide, Ac-PPYL, and Pal-KTTKS resulted in synergistic regulation of gene expression in both keratinocytes and fibroblasts. nih.gov This synergy was observed to be particularly effective in activating the NRF2 target gene promoter, which is involved in the oxidative stress response crucial for early skin rejuvenation. nih.gov The synergistic effect was further augmented by the inclusion of additional peptides like Pal-KT and RGS. nih.gov Functionally, combinations of peptides such as Pal-KT and Ac-PPYL have been found to synergistically restore cellular ATP levels that were depleted by oxidative stress, providing the necessary energy for cellular repair and regeneration processes. nih.gov

Synergistic Combinations with this compound

| Combined Molecule/Peptide | Observed Synergistic Effect | Cellular/Molecular Target |

|---|---|---|

| Niacinamide, Ac-PPYL | Synergistic regulation of gene expression in keratinocytes and fibroblasts. nih.gov | NRF2-mediated oxidative stress response. nih.govresearchgate.net |

| Pal-KT, Ac-PPYL | Synergistic restoration of cellular ATP levels after oxidative stress. nih.gov | Cellular energy metabolism. nih.gov |

| Vitamin C (Ascorbic Acid) | Enhanced collagen production and antioxidant protection. clinikally.com | Collagen synthesis pathways and neutralization of reactive oxygen species. mdpi.com |

| Hyaluronic Acid | Improved skin hydration and support for collagen synthesis. theborderlinebeauty.comg-biotec.com | Extracellular matrix hydration and fibroblast stimulation. g-biotec.com |

Integration into Tissue Engineering and Regenerative Medicine Strategies

The fundamental mechanism of this compound—stimulating the synthesis of key extracellular matrix components like collagen and fibronectin—makes it a promising candidate for tissue engineering and regenerative medicine. chemicalbook.comcreative-peptides.comcreative-peptides.com

In tissue engineering, scaffolds provide a temporary structural support for cells to attach, proliferate, and form new tissue. The ideal scaffold should mimic the natural extracellular matrix of the target tissue. Incorporating bioactive molecules like this compound into biomaterials can create "bioactive scaffolds" that actively promote tissue regeneration.

The peptide's ability to stimulate fibroblasts to produce collagen I, III, and IV, as well as fibronectin and glycosaminoglycans, is highly relevant. mdpi.comchemicalbook.comcreative-peptides.com By integrating this compound into scaffolds made from materials like collagen, hyaluronic acid, or synthetic polymers such as poly(lactic-co-glycolic) acid (PLGA), it is hypothesized that the regenerative process can be accelerated. The peptide would act as a sustained signal, encouraging native cells that migrate into the scaffold to produce their own ECM, thereby remodeling the scaffold into functional tissue. While specific studies on scaffolds incorporating this compound are emerging, the principle is based on its well-documented effects on dermal fibroblasts.

While the majority of research on this compound has focused on dermal repair and anti-aging, its core mechanism has broader implications. The stimulation of collagen and ECM synthesis is a fundamental process in the maintenance and repair of various connective tissues throughout the body.

Theoretical applications could extend to areas such as:

Tendon and Ligament Repair: These tissues are rich in type I collagen. A localized delivery of this compound could potentially enhance the healing process by stimulating fibroblast activity and collagen deposition, leading to stronger and more organized tissue repair.

Bone and Cartilage Regeneration: The formation of bone and cartilage involves the deposition of a specialized extracellular matrix, with type I collagen being a major component of the bone matrix. While other growth factors are dominant in these processes, the ability of this compound to upregulate collagen synthesis could potentially play a supportive role in composite grafts or scaffolds designed for orthopedic applications.

Further research is required to validate these potential applications and to understand how this compound interacts with specialized cells like chondrocytes and osteoblasts.

Novel Delivery Systems for Enhanced Biological Activity

A key challenge with peptide-based therapeutics is ensuring their stability and effective delivery to the target site. The palmitoyl group on this compound enhances its lipophilicity and skin penetration compared to its parent peptide (KTTKS), but advanced delivery systems are being developed to further improve its bioavailability and efficacy. creative-peptides.comnih.gov

Liposomes: These microscopic vesicles are composed of a lipid bilayer and can encapsulate both hydrophilic and lipophilic molecules. creative-biostructure.com Encapsulating this compound in liposomes can protect it from degradation, improve its penetration through the stratum corneum, and provide a controlled release. nih.govcreative-biostructure.com Studies have shown that liposomal delivery of Pal-KTTKS stimulated collagen production in fibroblasts more effectively than the free peptide. nih.govnih.gov

Nanoparticles: Various types of nanoparticles are being explored for peptide delivery. drug-dev.com This includes solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which can enhance stability and control the release profile. mdpi.comnih.gov An innovative approach involves conjugating this compound with gold nanoparticles, which have been shown to be capable of penetrating into the deeper layers of the skin, potentially improving the peptide's stability and efficacy in treating wrinkles. google.com

Nanoemulsions and Emulgels: These systems can increase the solubility of the peptide and improve its dermal penetration. mdpi.com Protransfersomal emulgels, for instance, have been tested in UV-induced aging models and were found to increase fibroblast density and collagen content without causing irritation. mdpi.com

Advanced Delivery Systems for this compound

| Delivery System | Mechanism of Enhancement | Reported Outcome |

|---|---|---|

| Liposomes | Encapsulates peptide in a lipid bilayer, protecting it from degradation and enhancing skin penetration. nih.govcreative-biostructure.com | Higher stimulation of collagen synthesis compared to free peptide. nih.govnih.gov |

| Gold Nanoparticles | Conjugation of the peptide to nanoparticles designed for deep skin penetration. google.com | Achieves penetration into deeper skin layers (epidermis and dermis). google.com |

| Nanoemulsions/Emulgels | Improves peptide solubility and penetration through the skin barrier. mdpi.com | Increased fibroblast density and collagen content in preclinical models. mdpi.com |

Investigations of this compound in Wound Healing Processes and Scar Prevention

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling phases. mdpi.com this compound is being investigated for its potential to positively modulate these processes to accelerate healing and prevent excessive scarring. g-biotec.comchemicalbook.comcreative-peptides.com

Its primary role in wound healing is attributed to its ability to stimulate the synthesis of ECM components that are crucial for tissue repair. It promotes the production of type I and type III collagen, as well as fibronectin. chemicalbook.comcreative-peptides.comcreative-peptides.com Type III collagen is predominant in the early stages of wound healing, while type I collagen provides strength to the remodeled tissue. mdpi.com By promoting the synthesis of these molecules, the peptide helps to rebuild the dermal structure. creative-peptides.com

Research has also delved into the peptide's effect on cellular behavior during wound healing. Fibroblasts are key cells in this process, and their differentiation into myofibroblasts is critical for wound contraction. frontiersin.org However, the persistence of myofibroblasts can lead to excessive ECM deposition and the formation of hypertrophic scars. nih.gov Studies on Pal-KTTKS have shown that it can have a dose-dependent effect on the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation. nih.gov One study found that a low concentration (0.1 µM) of Pal-KTTKS reduced α-SMA expression and inhibited collagen lattice contraction by fibroblasts, suggesting a potential mechanism for scar prevention. nih.gov In contrast, a higher concentration did not have the same inhibitory effect. nih.gov This highlights the delicate balance required to promote healing without inducing fibrosis.

The potential for scar prevention is a significant area of research. By promoting an organized deposition of collagen and modulating the fibrotic response of fibroblasts, this compound may help ensure that the healed tissue more closely resembles normal skin, thereby reducing the visible appearance of scars. nih.gov

Research Considerations and Future Perspectives for Palmitoyl Pentapeptide 4

Methodological Advancements in Peptide Research and Characterization

The study and application of peptides like Palmitoyl (B13399708) Pentapeptide-4 have been significantly propelled by advancements in peptide research and characterization methodologies. These innovations have enhanced the efficiency of peptide synthesis, the purity of the final product, and the precision of analytical characterization.

Key breakthroughs in peptide synthesis have been pivotal. Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technique, allowing for the efficient and automated assembly of amino acid chains. theborderlinebeauty.com This method involves attaching an amino acid to a solid support and sequentially adding other amino acids. theborderlinebeauty.com Further refinements include Microwave-Assisted Peptide Synthesis (MAPS), which utilizes microwave energy to accelerate peptide bond formation, thereby reducing production time while maintaining high purity and yield. theborderlinebeauty.comcir-safety.org Automated peptide synthesizers have also revolutionized the process by increasing throughput and ensuring reproducibility. theborderlinebeauty.com While Liquid-Phase Peptide Synthesis (LPPS) is a more traditional method, it remains relevant for the production of shorter peptides. theborderlinebeauty.com

The characterization of peptides has also seen significant progress. A variety of analytical techniques are employed to ensure the structural integrity, purity, and biological activity of peptide-based products. cir-safety.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing purity and identifying impurities. cir-safety.org For detailed structural analysis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy are utilized to examine the peptide's conformation. cir-safety.orgrsu.ac.th Mass Spectrometry (MS) provides comprehensive structural information, and molecular modeling has become a vital tool for predicting the structural properties of peptides and their interactions with biological targets. rsu.ac.thnih.gov

Methodological Advancements in Peptide Research

| Methodology | Description | Key Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | A widely used method where peptides are assembled on a solid support, simplifying purification. theborderlinebeauty.comcir-safety.org | Efficient, automated, and simplifies reaction workflows. theborderlinebeauty.comcir-safety.org |

| Microwave-Assisted Peptide Synthesis (MAPS) | Uses microwave irradiation to speed up the formation of peptide bonds. cir-safety.org | Reduces reaction times and improves yields and purity. cir-safety.orgcir-safety.org |

| Automated Peptide Synthesizers | Machines that automate the synthesis process. theborderlinebeauty.com | Increases throughput, reproducibility, and consistency. theborderlinebeauty.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. cir-safety.org | High resolution and sensitivity for purity assessment. cir-safety.org |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. nih.gov | Provides detailed information on molecular weight and structure. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that exploits the magnetic properties of atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. cir-safety.org | Enables atomic-level structural analysis in solution. cir-safety.org |

Addressing Research Gaps and Contradictions in Palmitoyl Pentapeptide-4 Literature

Despite numerous studies demonstrating the efficacy of this compound in improving signs of skin aging, several research gaps and areas requiring further investigation remain within the existing literature. A primary limitation of many studies is the small sample size and short duration, which may not be sufficient to fully capture the long-term effects and potential variability in patient responses. For instance, some studies have shown promising results in as little as four weeks, while others have extended to 12 weeks. nih.govnih.gov However, the sustained impact beyond these timeframes is less understood.

Furthermore, a significant portion of the research on this compound has been conducted on Caucasian populations. nih.govnih.gov Given that skin structure and aging processes can differ across various ethnicities, there is a clear need for more diverse and inclusive clinical trials to validate the efficacy of this peptide in a broader range of skin types and tones. nih.gov

The optimal concentration of this compound for maximum efficacy without adverse effects is another area that warrants more rigorous investigation. While some studies have used concentrations as low as 3 parts per million (ppm), a recent study explored a much higher concentration of 7% and found significant improvements in periorbital wrinkles. rsu.ac.thnih.gov However, the authors of the 3 ppm study noted that a higher dose might yield even better results, a hypothesis that the 7% study seems to support. rsu.ac.thnih.gov Further dose-ranging studies are needed to establish a definitive optimal concentration.

Finally, the stability and skin penetration of this compound are critical factors that influence its biological activity. While the addition of the palmitoyl group is intended to enhance skin penetration, the extent to which the peptide reaches the target dermal fibroblasts in vivo is not fully elucidated. cir-safety.org Research into advanced delivery systems, such as nanocarriers, could help to improve the bioavailability and sustained release of the peptide, potentially enhancing its efficacy. nih.gov

Evaluation of Long-term Efficacy and Sustained Biological Activity

The long-term efficacy of this compound is a key consideration for its use in cosmetic formulations. Several clinical studies have demonstrated its effectiveness in reducing the appearance of fine lines and wrinkles over periods ranging from 28 days to 12 weeks. nih.govnih.govchemicalbook.com Consistent use of products containing this peptide is generally required to maintain the observed benefits, as discontinuation may lead to the reappearance of fine lines and wrinkles. theborderlinebeauty.com

The sustained biological activity of this compound is attributed to its role as a signaling peptide that stimulates the synthesis of extracellular matrix components, such as collagen and elastin (B1584352). nih.govthepmfajournal.com This stimulation of the skin's natural repair mechanisms leads to a gradual improvement in skin structure and resilience. theborderlinebeauty.com

The following table summarizes the findings of several clinical studies on the efficacy of this compound over different durations:

Clinical Studies on the Efficacy of this compound

| Study Duration | Key Findings | Reference |

|---|---|---|

| 28 days | A study using a 0.005% cream resulted in an 18% reduction in wrinkle depth and a 37% decrease in wrinkle thickness. nih.govchemicalbook.com | nih.govchemicalbook.com |

| 8 weeks | A study comparing this compound to Acetylhexapeptide-3 found that this compound demonstrated better results in improving crow's feet. nih.gov A separate 8-week study with a 7% serum showed a statistically significant reduction in periorbital wrinkle depth. rsu.ac.th | rsu.ac.thnih.gov |

| 12 weeks | A double-blind, placebo-controlled study with 93 female subjects showed a significant improvement in fine lines and overall skin appearance. nih.gov | nih.gov |

Ethical Considerations and Regulatory Frameworks in Peptide-based Therapies

The use of biologically active peptides like this compound in cosmetic and therapeutic products raises important ethical and regulatory considerations. Clinical trials for cosmetic products, much like those for medical treatments, involve human subjects and therefore must adhere to strict ethical guidelines to ensure the safety and well-being of participants. sdlookchem.com The principles outlined in the Declaration of Helsinki serve as a fundamental guide for human research ethics, emphasizing the necessity of oversight by an independent committee, often known as a Human Research Ethics Committee (HREC) or Institutional Review Board (IRB). sdlookchem.com Informed consent is a critical component of this process, ensuring that participants are fully aware of the nature of the study, any potential risks, and their rights. mdpi.com

From a regulatory standpoint, peptides in skincare products often fall into a "grey area" between cosmetics and pharmaceuticals. In the United States, the Food and Drug Administration (FDA) does not officially recognize the term "cosmeceutical." Products are classified as either cosmetics or drugs based on their intended use and the claims made about them. If a product is intended to affect the structure or function of the body, it is regulated as a drug. This distinction is crucial as it dictates the level of scientific validation and regulatory oversight required.

The regulatory landscape for peptides can be complex and varies by region. In the European Union, the safety of cosmetic ingredients, including peptides, is rigorously assessed. Manufacturers and regulators face ongoing challenges in dealing with peptides as active pharmaceutical ingredients, with a focus on structure characterization, manufacturing processes, and potential impurities that could impact safety and efficacy. As the use of peptides in skincare continues to grow, a robust and systematic scientific approach is necessary to not only ensure human health but also to help delineate the boundary between cosmetic and drug classifications.

Q & A

Q. What molecular mechanisms underlie PPP-4’s stimulation of collagen synthesis?

PPP-4 activates collagen production by mimicking endogenous matrix molecules (matrikines), directly signaling dermal fibroblasts. In vitro studies demonstrate a 3- to 4-fold increase in collagen I/III and fibronectin compared to controls, attributed to PPP-4 binding to integrin receptors and upregulating extracellular matrix (ECM) synthesis pathways . Methodological approaches include ELISA quantification of collagen in fibroblast cultures and RT-PCR for ECM-related gene expression.

Q. How does the palmitoyl modification enhance PPP-4’s bioactivity?

The palmitoyl side chain confers lipophilicity, improving skin penetration by 17-fold compared to non-acylated peptides. This modification stabilizes the peptide, prolongs its interaction with fibroblasts, and enhances intracellular signaling efficiency. Penetration is validated via Franz cell assays using radiolabeled PPP-4 or fluorescent tagging .

Q. What are standard concentrations of PPP-4 in efficacy and safety studies?

Efficacy studies often use 3–10 ppm (0.0003%–0.001%) in vitro, while clinical formulations report up to 0.0012% in leave-on products (e.g., eye lotions). Safety assessments (e.g., HRIPT) test higher concentrations (e.g., 0.072 µg/cm²) without adverse effects . Dose-response curves and OECD-compliant protocols (e.g., OECD TG 442D) are critical for determining thresholds.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in collagen stimulation data across studies?

Variations in reported collagen increases (e.g., 3x vs. 4x) may arise from differences in cell lines (e.g., human vs. murine fibroblasts), assay sensitivity (ELISA vs. immunofluorescence), or PPP-4 purity. Standardizing cell culture conditions and validating assays with positive controls (e.g., TGF-β) can reduce variability .

Q. What methodologies best assess PPP-4’s dermal penetration and bioavailability?

Franz diffusion cells with ex vivo human skin are the gold standard. Complementary methods include LC-MS quantification of PPP-4 in receptor fluid and confocal microscopy for spatial distribution. The palmitoyl group’s log P (2.7) predicts high stratum corneum retention, requiring long-term exposure models .

Q. How should studies comparing PPP-4 with retinoids (e.g., retinol) be designed?

Double-blind, split-face trials with matched concentrations (e.g., 3 ppm PPP-4 vs. 700 ppm retinol) and endpoints (wrinkle depth via 3D imaging) are optimal. Include tolerability metrics (TEWL, erythema) to highlight PPP-4’s advantage in reduced irritation .

Q. How do conflicting safety outcomes from animal models and human studies inform risk assessment?

While guinea pig maximization tests (OECD TG 406) showed no sensitization, slight irritation was observed in HET-CAM assays (mean score 4.25). Human HRIPT data (0.072 µg/cm²) resolved these contradictions, emphasizing species-specific responses. Weight-of-evidence approaches prioritize human data under realistic exposure conditions .

Q. What challenges arise in extrapolating PPP-4 safety data to structurally related peptides (e.g., Myristoyl Pentapeptide-4)?

Differences in log P values (Myristoyl: 2.3 vs. PPP-4: 2.7) affect penetration and toxicity thresholds. Use read-across models cautiously, supplementing with in vitro DPRA and KeratinoSens assays for sensitization potential .

Q. How is PPP-4’s phototoxic potential evaluated methodologically?

OECD TG 101-compliant spectrophotometry (290–400 nm) confirms no UVA/UVB absorbance (molar extinction coefficient <1000 M⁻¹cm⁻¹). Combine with 3T3 NRU phototoxicity assays to rule out reactive oxygen species generation .

Q. What formulation challenges exist for topical PPP-4 delivery, and how are they addressed?

PPP-4’s hydrophobicity requires encapsulation (e.g., liposomes) or solubilization (cyclodextrins) to prevent aggregation. Stability studies (HPLC purity checks under varying pH/temperature) and penetration enhancers (e.g., ethanol) are critical for maintaining efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.